4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one”, similar compounds have been synthesized. For instance, a new series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their AMPA-receptor antagonism as a potential mode of anticonvulsant activity .Scientific Research Applications
Antitumor Activity
A significant application of compounds structurally related to 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has been in the field of anticancer research. For instance, studies have identified certain analogues as promising leads in cancer therapy. They inhibit tumor growth, disrupt tumor vasculature, and show potential as novel classes of tubulin-binding tumor-vascular disrupting agents. These compounds target established blood vessels in tumors, highlighting their application in designing anticancer drugs with a novel mechanism of action (Cui et al., 2017).
Antioxidant Properties
Research into the antioxidant capacity of smoke flavoring phenols, which share structural similarities with this compound, has shown these compounds to be effective in scavenging free radicals and inhibiting oxidation. This suggests potential applications in food preservation, cosmetics, and pharmaceuticals to protect against oxidative stress (Bortolomeazzi et al., 2007).
Biological Activity and Agronomic Utility
Compounds with benzoxazinone skeletons, including derivatives of quinoxalinones, have been studied for their phytotoxic, antimicrobial, antifungal, and insecticidal properties. These findings indicate the potential agronomic utility of such compounds, possibly in developing new pesticides or plant growth regulators (Macias et al., 2006).
Hydrogen Bonding and Molecular Interactions
Studies focusing on methoxyphenols and dimethoxybenzenes, which are structurally related to this compound, have explored their ability to form strong intermolecular and intramolecular hydrogen bonds. These insights are crucial for understanding the solubility, stability, and reactivity of these compounds, impacting their formulation in pharmaceuticals and material science (Varfolomeev et al., 2010).
Synthesis and Characterization
Research into synthesizing new derivatives of quinoxaline 1,4-di-N-oxide as anti-Mycobacterium tuberculosis agents shows the adaptability of the quinoxalinone framework for developing targeted antibacterial treatments. This underscores the synthetic versatility of compounds like this compound and their potential applications in addressing specific disease targets (Jaso et al., 2003).
Properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-12-5-4-6-13(9-12)23-11-17(21)19-10-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOQJFZJRNSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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